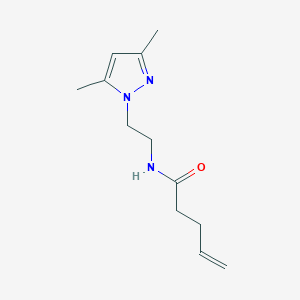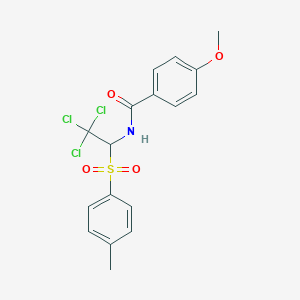
4-methoxy-N-(2,2,2-trichloro-1-tosylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-methoxy-N-(2,2,2-trichloro-1-tosylethyl)benzamide” is a chemical compound with the linear formula C17H17Cl3N2O2 . It has a molecular weight of 387.696 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C17H17Cl3N2O2 . The molecular weight of the compound is 387.696 .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A series of compounds related to 4-methoxy-N-(2,2,2-trichloro-1-tosylethyl)benzamide, namely 4‐methoxy‐3‐arylamido‐N‐(substitutedphenyl)benzamides, have been designed and synthesized for potential use as antiplatelet agents. These compounds have demonstrated certain levels of antiplatelet aggregation activities and low cell toxicity, indicating their potential as safer and more effective antiplatelet agents (Liu, Chen, Qiu, & Zhang, 2019).
Pharmacological Properties
Metoclopramide, a derivative of this compound, has been extensively studied for its pharmacological properties. It is used in various gastrointestinal diagnostics and treatments, demonstrating efficacy in radiological identification of lesions, facilitating duodenal intubation and small intestine biopsy, and reducing post-operative vomiting (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).
Phenolic Metabolites and Antiestrogen Effects
Phenolic metabolites of clomiphene, related to this compound, have been synthesized and studied for their effects in breast cancer cells. These metabolites interact with estrogen receptors and have demonstrated the potential to contribute to the antiestrogenic effects of clomiphene (Ruenitz, Arrendale, Schmidt, Thompson, & Nanavati, 1989).
Crystalline Forms and Characterization
Two crystalline forms of a compound structurally related to this compound have been prepared and characterized. These forms exhibit different patterns in X-ray powder diffraction, thermal analysis, and infrared spectroscopy, contributing to the understanding of the physical properties of such compounds (Yanagi et al., 2000).
Transformation and Excretion Studies
Studies on the transformation and excretion of metoclopramide in biological systems have revealed various metabolites and transformation products in urine. These findings are crucial for understanding the pharmacokinetics and metabolic pathways of such compounds (Arita, Hori, Ito, Ichikawa, & Uesugi, 1970).
Safety and Hazards
Propiedades
IUPAC Name |
4-methoxy-N-[2,2,2-trichloro-1-(4-methylphenyl)sulfonylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl3NO4S/c1-11-3-9-14(10-4-11)26(23,24)16(17(18,19)20)21-15(22)12-5-7-13(25-2)8-6-12/h3-10,16H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXUWYZHBNBXIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
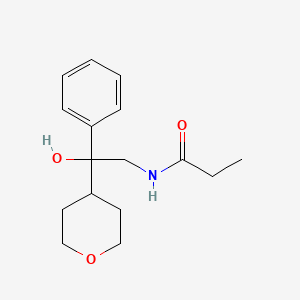

![3-[4-(Oxiran-2-ylmethoxy)phenyl]oxolane](/img/structure/B2431485.png)
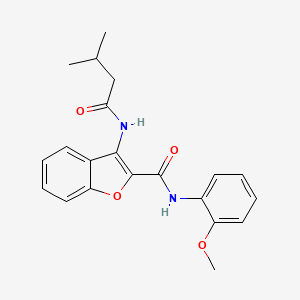
![4-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole](/img/structure/B2431487.png)
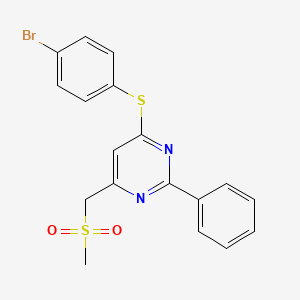

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2431491.png)
![[(R)-beta-Methyl-4-methoxyphenethyl]amine](/img/structure/B2431495.png)
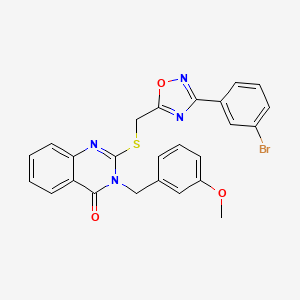
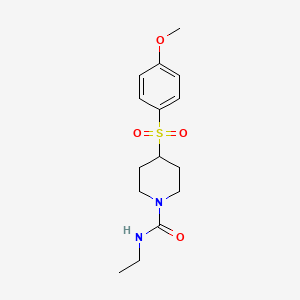
![3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B2431500.png)
